molecular formula C11H7ClN2O B14865751 7-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

7-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B14865751
M. Wt: 218.64 g/mol
InChI Key: AUVXUYRHQRNGGO-UHFFFAOYSA-N
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Description

7-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a chlorine atom at the 7th position and a furan ring at the 2nd position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination steps. One common method includes:

    Condensation Reaction: 2-Aminopyridine reacts with furan-2-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate to form an intermediate Schiff base.

    Cyclization: The intermediate undergoes cyclization under acidic conditions, often using hydrochloric acid or sulfuric acid, to form the imidazo[1,2-a]pyridine core.

    Chlorination: The final step involves the chlorination of the imidazo[1,2-a]pyridine core at the 7th position using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced to form dihydroimidazo[1,2-a]pyridine derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide, sodium methoxide, or primary amines under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or immune response. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

7-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as:

    Imidazo[1,2-a]pyridine: Lacks the chlorine and furan substituents, resulting in different chemical and biological properties.

    2-(Furan-2-yl)imidazo[1,2-a]pyridine: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    7-Chloroimidazo[1,2-a]pyridine: Lacks the furan substituent, leading to different electronic and steric effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogues.

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

7-chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H7ClN2O/c12-8-3-4-14-7-9(13-11(14)6-8)10-2-1-5-15-10/h1-7H

InChI Key

AUVXUYRHQRNGGO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CN3C=CC(=CC3=N2)Cl

Origin of Product

United States

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